

# Technical Support Center: Overcoming Poor Wettability of Tin-Zinc Solders

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## Compound of Interest

Compound Name: Tin-ZINC

Cat. No.: B8454451

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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor wettability of **tin-zinc** (Sn-Zn) solders. The information is tailored for researchers, scientists, and drug development professionals who may encounter soldering issues during experimental setups.

## Troubleshooting Guide & FAQs

This section addresses common problems encountered during the use of **tin-zinc** solders, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is my **tin-zinc** solder not wetting the substrate properly? It's balling up instead of spreading.

A1: This is a classic sign of poor wettability, and with **tin-zinc** solders, the primary culprit is often the rapid oxidation of zinc.<sup>[1][2][3][4][5]</sup> When the molten solder is exposed to air, the zinc at the surface readily reacts with oxygen to form a zinc oxide (ZnO) layer.<sup>[1][5]</sup> This oxide film acts as a barrier, preventing the molten solder from making direct contact with the substrate and inhibiting the necessary metallurgical reactions for wetting to occur.<sup>[6][7]</sup>

Troubleshooting Steps:

- **Improve the Flux:** The flux you are using may not be active enough to remove the resilient zinc oxides.<sup>[8]</sup> Consider using a flux specifically designed for **tin-zinc** alloys or a more activated flux (e.g., Rosin Mildly Activated - RMA, or Rosin Activated - RA) to effectively

clean the surface.[9][10] For soldering zinc, fluxes containing zinc chloride and ammonium chloride have shown to be effective.[5]

- **Optimize Soldering Temperature:** The temperature might be too low for the flux to activate properly or for the solder to achieve optimal fluidity.[11][12] Conversely, excessively high temperatures can accelerate oxidation.[11] Ensure your soldering temperature is within the recommended range for the specific Sn-Zn alloy and flux you are using.
- **Minimize Exposure to Air:** Reduce the time the molten solder is exposed to the atmosphere. A nitrogen (N<sub>2</sub>) atmosphere during soldering can significantly improve the wettability of Sn-Zn solders by preventing oxidation.[5]
- **Surface Preparation:** Ensure the substrate is thoroughly cleaned before soldering to remove any contaminants like oils, grease, or pre-existing oxide layers.[6][7][13][14][15]

Q2: I've tried different fluxes, but the wettability of my Sn-Zn solder is still not comparable to leaded solders. What else can I do?

A2: While flux is crucial, the inherent properties of **tin-zinc** alloys can sometimes limit their wettability. In such cases, modifying the solder alloy composition can yield significant improvements. The addition of a third or fourth alloying element can enhance the solder's properties.[2]

Solutions:

- **Alloying Additions:**
  - **Bismuth (Bi):** Adding bismuth can lower the solder's melting point and surface tension, which generally improves wetting.[16]
  - **Indium (In):** The addition of indium to Sn-Zn alloys has been shown to improve wetting on both copper and nickel substrates.[17]
  - **Silver (Ag):** Silver can enhance the wettability of **tin-zinc** solders.
  - **Rare Earth Elements (e.g., Ce, La, Nd, Pr):** Trace amounts of rare earth elements can effectively lower the surface tension of the molten solder, leading to better wettability.[5]

- **Pre-tinning:** Pre-tinning the surfaces to be joined can help assess the solderability of each surface individually and improve the reliability of the final joint.

Q3: The solder seems to wet the surface initially but then pulls back, leaving behind a thin film and solder bumps. What is causing this?

A3: This phenomenon is known as dewetting. It occurs when the molten solder initially spreads over the substrate but then retracts before solidifying.

Potential Causes and Solutions:

- **Surface Contamination:** The substrate surface may have contaminants that are not completely removed by the flux.<sup>[7]</sup><sup>[15]</sup> Enhance your cleaning procedure before soldering.
- **Intermetallic Compound (IMC) Growth:** An overly thick or brittle intermetallic compound layer forming at the solder-substrate interface can lead to dewetting. This can be influenced by soldering time and temperature.<sup>[7]</sup> Try to reduce the soldering time and/or temperature.
- **Gas Evolution:** Gases trapped at the interface can be expelled during soldering, causing the molten solder to be pushed away. Ensure proper outgassing of materials before soldering.

Q4: Can the surface finish of my substrate affect the wettability of **tin-zinc** solders?

A4: Absolutely. The type and quality of the substrate's surface finish play a significant role in solderability. Some finishes are more prone to oxidation or may have inherent properties that make them difficult to wet. For instance, organic solderability preservatives (OSP) can be more challenging to solder on compared to metallic finishes like immersion silver or electroless nickel immersion gold (ENIG).<sup>[8]</sup> If you are consistently having issues with a particular surface finish, you may need to consider a different finish or a more aggressive flux and alloying modifications to your solder.

## Data Presentation

The following table summarizes the effect of various alloying elements on the contact angle of **tin-zinc** based solders on a copper (Cu) substrate. A lower contact angle indicates better wettability.

Solder Composition (wt.%)	Substrate	Temperature (°C)	Flux Used	Contact Angle (°)	Reference
Sn-9Zn	Cu	250	Not Specified	~120	
Sn-9Zn-10Cu	Cu	Not Specified	Not Specified	~54	
Sn-8.8Zn	Cu	250	ALU33®	~42	
Sn-8.8Zn-0.5Cu	Cu	250	ALU33®	~32	
Sn-8Zn-3Bi	Cu	230	MHS37	25	<a href="#">[18]</a>
Sn-8Zn-3Bi	Cu	230	Zinc Chloride	47	<a href="#">[18]</a>
Sn-8.8Zn	Cu	220	ORM0	~45-50	<a href="#">[17]</a>
Sn-8.8Zn-1.5In	Cu	220	ORM0	~35-40	<a href="#">[17]</a>
Sn-37Pb (for comparison)	Cu	208-233	Not Specified	~10	<a href="#">[18]</a>

## Experimental Protocols

### Detailed Methodology for Wettability Assessment using the Sessile Drop Method

The sessile drop method is a standard technique to evaluate the wettability of a solder on a substrate by measuring the contact angle.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

#### 1. Materials and Equipment:

- Solder alloy in the form of small pellets or wire.
- Substrate material (e.g., copper plate).
- Flux.
- High-temperature furnace with a controlled atmosphere (e.g., N<sub>2</sub>).

- High-resolution camera with a telecentric lens.
- Lighting source.
- Image analysis software for contact angle measurement.
- Substrate cleaning agents (e.g., acetone, isopropyl alcohol, etchant).

## 2. Substrate Preparation:

- Cut the substrate to the desired dimensions (e.g., 20mm x 20mm).
- Clean the substrate surface to remove any organic contaminants and oxides. A typical procedure for a copper substrate involves:
  - Ultrasonic cleaning in acetone for 10 minutes.
  - Rinsing with deionized water.
  - Etching in a solution (e.g., a commercial copper etchant or a dilute acid solution) to remove the native oxide layer.
  - Rinsing thoroughly with deionized water.
  - Drying with a stream of nitrogen or in a desiccator.

## 3. Experimental Procedure:

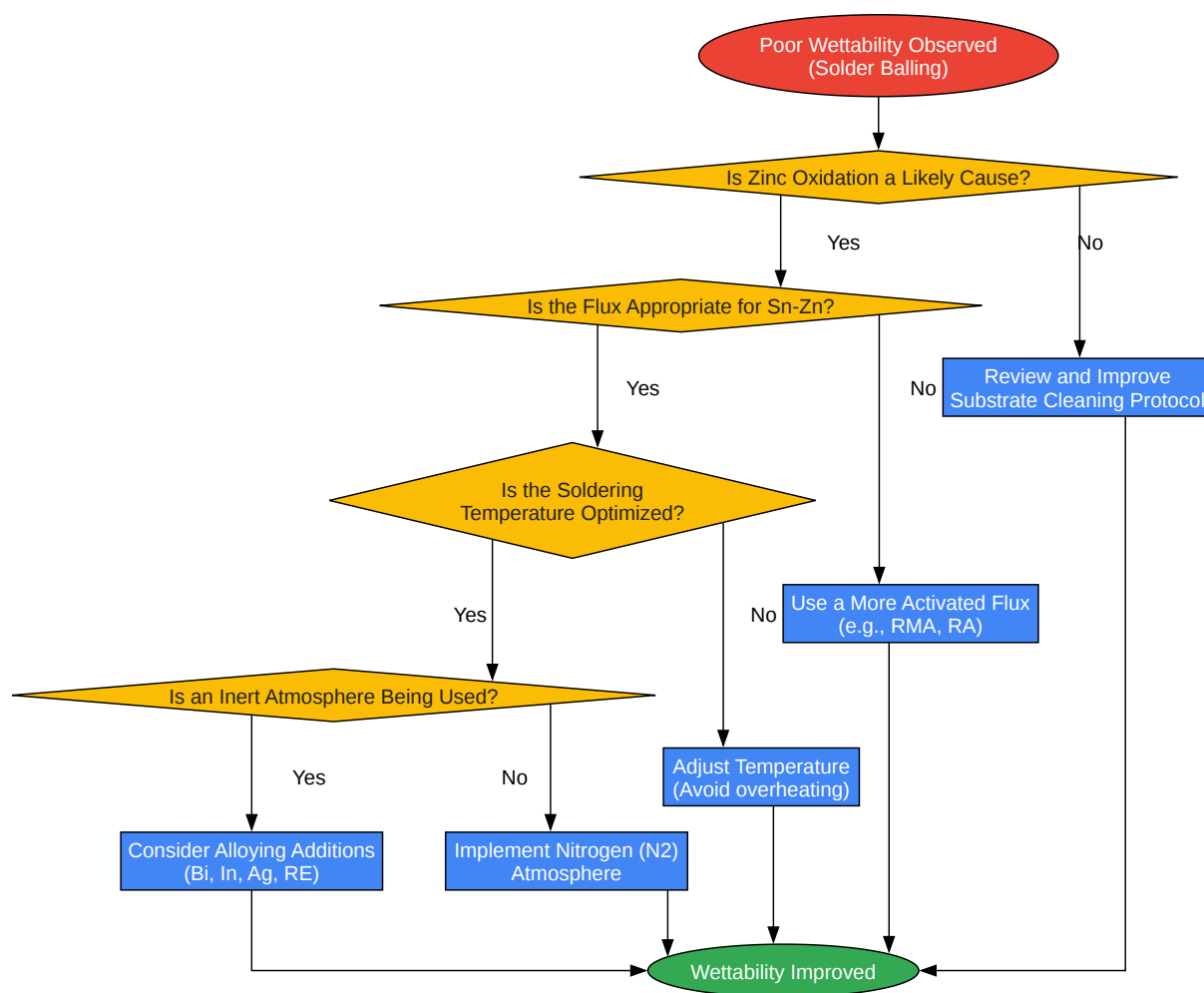
- Place the cleaned substrate on the sample stage inside the furnace.
- Apply a small, uniform amount of flux to the area on the substrate where the solder will be placed.
- Place a pre-weighed piece of solder onto the fluxed area of the substrate.
- Seal the furnace chamber and purge with an inert gas (e.g., nitrogen) to create an oxygen-free environment.
- Heat the substrate and solder to the desired soldering temperature at a controlled rate.

- Once the solder melts and forms a stable droplet, allow it to dwell at the set temperature for a specific period (e.g., 60 seconds) to ensure thermal equilibrium and completion of the wetting process.
- Record a high-resolution image or video of the molten solder droplet on the substrate.
- Cool the sample down to room temperature.

#### 4. Contact Angle Measurement:

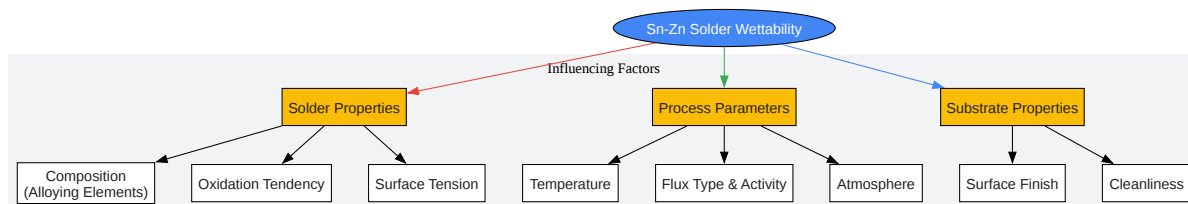
- Import the captured image into the image analysis software.
- The software will detect the baseline of the droplet (the interface between the solder and the substrate) and the profile of the solder drop.
- The contact angle is the angle formed at the three-phase boundary (solid, liquid, and vapor). The software will calculate this angle.[\[23\]](#)[\[24\]](#)
- Repeat the measurement multiple times and on different samples to ensure statistical reliability.

## Mandatory Visualization



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Caption: Troubleshooting workflow for poor wettability in Sn-Zn solders.



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Caption: Key factors influencing the wettability of **tin-zinc** solders.

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